5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride
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Overview
Description
5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that contains a thiazole ring . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemical derivatives. For instance, reactions of similar thiazole compounds with selected bases have led to the formation of 4-methylsulfanylethynylfuran derivatives and corresponding thioamides of furylacetic acid (Remizov et al., 2019).
- It has been involved in the synthesis of novel urea derivatives which were elucidated using spectral data. These derivatives exhibited promising anti-microbial activity and were evaluated for cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).
Material Sciences and Crystallography
- The compound is used as a precursor for energetic materials. Its crystal structure was analyzed and characterized, revealing intermolecular hydrogen bonds and π-interaction, crucial for its stability and reactivity (Zhu et al., 2021).
- In the synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, it’s utilized for introducing functionalities on the thiadiazole ring. These synthesized compounds showed significant anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).
Biochemical and Pharmacological Research
- Thiazole clubbed pyrazole derivatives synthesized using similar compounds were evaluated for their anti-infective and cytotoxic activities. Some derivatives induced significant apoptosis in tested cells, showcasing their potential in biochemical research (Bansal et al., 2020).
- Schiff bases derived from compounds with a thiazole moiety were used as potentiometric sensors for selective determination of ions, demonstrating the compound's versatility in sensor technology and its biological activity (Bandi et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One example of a thiazole derivative, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Some thiazole derivatives have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain human cancer cell lines .
Action Environment
The chemical properties of thiazole, such as its solubility and aromaticity , may influence its interaction with the environment.
Future Directions
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride and similar compounds could have potential applications in medicinal chemistry.
Properties
IUPAC Name |
5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-8-10-4-7(12-8)3-6-1-2-11-5-6;/h4,6H,1-3,5H2,(H2,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCSLHWIZWGGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2=CN=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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